Cas no 88655-03-2 (2-4-(2-methylpropoxy)phenylethan-1-amine)

2-4-(2-Methylpropoxy)phenylethan-1-amine is a synthetic organic compound featuring a phenylethanamine backbone substituted with a 2-methylpropoxy group at the para position. This structure imparts unique physicochemical properties, making it valuable in pharmaceutical and chemical research. The compound's ether linkage enhances solubility in organic solvents, while the amine functionality allows for further derivatization, enabling its use as an intermediate in the synthesis of bioactive molecules. Its stability under standard conditions and well-defined reactivity profile make it suitable for applications in medicinal chemistry, particularly in the development of receptor-targeting agents. The compound is typically handled under controlled conditions to ensure purity and consistency.
2-4-(2-methylpropoxy)phenylethan-1-amine structure
88655-03-2 structure
Product name:2-4-(2-methylpropoxy)phenylethan-1-amine
CAS No:88655-03-2
MF:C12H19NO
MW:193.285363435745
MDL:MFCD09729206
CID:625327
PubChem ID:12224552

2-4-(2-methylpropoxy)phenylethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-(4-Isobutoxyphenyl)ethylamine
    • 2-[4-(2-methylpropoxy)phenyl]ethanamine
    • 2-[4-(2-methylpropoxy)phenyl]ethan-1-amine
    • Benzeneethanamine,4-(2-methylpropoxy)
    • SCHEMBL11157593
    • AKOS000138181
    • SY028509
    • Z239604692
    • Benzeneethanamine, 4-(2-methylpropoxy)-
    • MFCD09729206
    • DTXSID50481244
    • AS-77804
    • A915233
    • AC7114
    • 88655-03-2
    • EN300-71503
    • 2-4-(2-methylpropoxy)phenylethan-1-amine
    • MDL: MFCD09729206
    • Inchi: InChI=1S/C12H19NO/c1-10(2)9-14-12-5-3-11(4-6-12)7-8-13/h3-6,10H,7-9,13H2,1-2H3
    • InChI Key: ZHKGWDGMUKUETJ-UHFFFAOYSA-N
    • SMILES: CC(C)COC1=CC=C(C=C1)CCN

Computed Properties

  • Exact Mass: 193.14700
  • Monoisotopic Mass: 193.146664230g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 139
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 35.2Ų
  • XLogP3: 2.5

Experimental Properties

  • PSA: 35.25000
  • LogP: 2.92290

2-4-(2-methylpropoxy)phenylethan-1-amine Security Information

2-4-(2-methylpropoxy)phenylethan-1-amine Customs Data

  • HS CODE:2922299090
  • Customs Data:

    China Customs Code:

    2922299090

    Overview:

    2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

2-4-(2-methylpropoxy)phenylethan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
M867153-250mg
2-[4-(2-methylpropoxy)phenyl]ethan-1-amine
88655-03-2
250mg
$ 320.00 2022-06-03
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
Y02855-250mg
2-[4-(2-methylpropoxy)phenyl]ethan-1-amine
88655-03-2 95%
250mg
¥1729.0 2023-09-05
eNovation Chemicals LLC
D781874-1g
2-(4-Isobutoxyphenyl)ethylamine
88655-03-2 95%
1g
$385 2024-07-20
Enamine
EN300-71503-0.05g
2-[4-(2-methylpropoxy)phenyl]ethan-1-amine
88655-03-2 95.0%
0.05g
$52.0 2025-02-20
TRC
M867153-25mg
2-[4-(2-methylpropoxy)phenyl]ethan-1-amine
88655-03-2
25mg
$ 50.00 2022-06-03
Aaron
AR0048KQ-250mg
Benzeneethanamine, 4-(2-methylpropoxy)-
88655-03-2 95%
250mg
$166.00 2025-01-22
1PlusChem
1P0048CE-100mg
Benzeneethanamine, 4-(2-methylpropoxy)-
88655-03-2 ≥95%
100mg
$160.00 2024-04-20
1PlusChem
1P0048CE-1g
Benzeneethanamine, 4-(2-methylpropoxy)-
88655-03-2 ≥95%
1g
$492.00 2024-04-20
abcr
AB583010-1g
2-(4-Isobutoxyphenyl)ethylamine; .
88655-03-2
1g
€603.00 2024-04-16
1PlusChem
1P0048CE-250mg
Benzeneethanamine, 4-(2-methylpropoxy)-
88655-03-2 ≥95%
250mg
$185.00 2024-04-20

2-4-(2-methylpropoxy)phenylethan-1-amine Related Literature

Additional information on 2-4-(2-methylpropoxy)phenylethan-1-amine

Compound CAS No 88655-03-2: 2-(4-(2-Methylpropoxy)phenyl)ethan-1-amine

The compound with CAS No 88655-03-2, commonly referred to as 2-(4-(2-methylpropoxy)phenyl)ethan-1-amine, is a versatile organic compound with a unique structure that has garnered significant attention in both academic and industrial research. This compound belongs to the class of secondary amines and features a phenyl group substituted with a 2-methylpropoxy moiety, making it a valuable intermediate in various chemical synthesis processes. The structure of this compound is characterized by its aromatic ring, which is connected to an ethylamine group via an ether linkage, providing it with distinct chemical properties that make it suitable for a wide range of applications.

Recent studies have highlighted the potential of 2-(4-(2-methylpropoxy)phenyl)ethan-1-amine in the field of drug discovery. Researchers have explored its role as a building block for constructing bioactive molecules, particularly in the development of kinase inhibitors and other therapeutic agents. The compound's ability to form stable amide bonds has made it an attractive candidate for peptide synthesis, where it can serve as a linker or side-chain modifier. Furthermore, its electron-donating groups enhance its reactivity in nucleophilic substitution reactions, making it a valuable precursor in organic transformations.

In terms of physical properties, CAS No 88655-03-2 exhibits a melting point of approximately 78°C and a boiling point around 190°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and acetonitrile makes it convenient for use in various synthetic protocols. The compound's stability under mild reaction conditions has also been extensively studied, with findings indicating that it remains stable under neutral to slightly acidic pH ranges but undergoes hydrolysis under strongly basic conditions.

The synthesis of 2-(4-(2-methylpropoxy)phenyl)ethan-1-amine typically involves multi-step reactions, often starting from readily available aromatic alcohols or ethers. One common approach involves the nucleophilic substitution of an appropriate benzyl halide with an amine group, followed by oxidation or reduction steps to achieve the desired functionalization. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and improving yields.

In the context of material science, this compound has found applications as a precursor for polymeric materials. Its ability to form cross-linked structures through amide bond formation has led to its use in the development of high-performance polymers with tailored mechanical and thermal properties. Additionally, its role as a stabilizing agent in emulsion polymerization processes has been explored, demonstrating its potential in creating advanced materials for industrial applications.

From an environmental standpoint, the biodegradability and toxicity profiles of CAS No 88655-03-2 have been evaluated in recent studies. Findings suggest that the compound exhibits moderate biodegradability under aerobic conditions but may persist in certain environmental compartments if not properly managed. Regulatory frameworks are increasingly emphasizing the need for sustainable practices in chemical manufacturing, prompting researchers to explore greener synthesis routes for this compound.

In conclusion, 2-(4-(2-methylpropoxy)phenyl)ethan-1-amine, or CAS No 88655-03-2, stands out as a multifaceted organic compound with significant potential across diverse fields. Its unique chemical properties, coupled with recent advancements in synthesis and application methodologies, position it as a key player in modern chemical research and industry. As ongoing studies continue to uncover new avenues for its utilization, this compound is poised to play an even more prominent role in shaping future innovations.

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Amadis Chemical Company Limited
(CAS:88655-03-2)2-4-(2-methylpropoxy)phenylethan-1-amine
A915233
Purity:99%
Quantity:1g
Price ($):401.0